molecular formula C16H18ClNO3 B5384418 2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride

2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride

Cat. No.: B5384418
M. Wt: 307.77 g/mol
InChI Key: CJOTWOBHRHFTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group is introduced through a reaction involving a suitable precursor, such as catechol, with formaldehyde and an acid catalyst.

    Amination: The benzodioxole intermediate is then reacted with an amine, such as methylamine, under controlled conditions to form the desired amine derivative.

    Formation of the Phenylethanol Moiety: The phenylethanol group is introduced through a Grignard reaction or a similar method, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Studied for its potential therapeutic effects, including its use as a psychoactive agent and its potential in treating certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c18-14(13-4-2-1-3-5-13)10-17-9-12-6-7-15-16(8-12)20-11-19-15;/h1-8,14,17-18H,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOTWOBHRHFTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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